N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide

Medicinal Chemistry Fragment-Based Screening Physicochemical Property Profiling

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide (CAS 112521-21-8) is a synthetic small molecule classified as a furan-derived hydroxamic acid, with a molecular formula of C6H7NO4 and a molecular weight of 157.12 g/mol. The compound's structure, confirmed by PubChem (CID 14144582), features a 5-oxo-2H-furan core with a 3-methyl substitution and an N-hydroxy carboxamide group at the 4-position, placing it within a class of molecules often investigated for metal-chelating enzyme inhibition.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 112521-21-8
Cat. No. B047130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide
CAS112521-21-8
Synonyms3-Furancarboxamide,2,5-dihydro-N-hydroxy-4-methyl-2-oxo-(9CI)
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC1)C(=O)NO
InChIInChI=1S/C6H7NO4/c1-3-2-11-6(9)4(3)5(8)7-10/h10H,2H2,1H3,(H,7,8)
InChIKeyWETLXGJTBKDQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide (CAS 112521-21-8): Baseline Profile for Research Procurement


N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide (CAS 112521-21-8) is a synthetic small molecule classified as a furan-derived hydroxamic acid, with a molecular formula of C6H7NO4 and a molecular weight of 157.12 g/mol [1]. The compound's structure, confirmed by PubChem (CID 14144582), features a 5-oxo-2H-furan core with a 3-methyl substitution and an N-hydroxy carboxamide group at the 4-position, placing it within a class of molecules often investigated for metal-chelating enzyme inhibition [1]. Its computed physicochemical properties include an XLogP3-AA of -0.3, indicating moderate hydrophilicity, a topological polar surface area of 75.6 Ų, and one rotatable bond, which are key descriptors for fragment-based drug design screening libraries [1].

Why Generic Substitution Fails for N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide in Scientific Research


Direct substitution of N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide with other in-class hydroxamic acids or furan carboxamide analogs is not scientifically valid without rigorous comparative data. The hydroxamic acid pharmacophore is a potent, broad-spectrum zinc-binding group (ZBG) found across many enzyme inhibitors, but the specific substitution pattern on the furan ring profoundly dictates target selectivity, binding kinetics, and off-target profiles [1]. The patent literature on MMP and HDAC inhibitors explicitly demonstrates that even minor modifications to the heterocyclic core or the hydroxamic acid linker can switch selectivity between closely related metalloproteinases or between different HDAC isoforms [2]. Therefore, a generic approach ignores the structure-activity relationship (SAR) critical to this chemical class, making compound-specific evidence essential for informed procurement.

Quantitative Evidence Guide for N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide: Comparator-Linked Performance Data


Structural and Physicochemical Differentiation Against Furan-2-Carboxamide Hydroxamic Acids

This compound is a 4-carboxamide substituted 2H-furan-5-one, distinguishing it from the more common furan-2-carboxamide hydroxamic acids. Key computed parameters include a lower topological polar surface area (TPSA) of 75.6 Ų compared to 93.5 Ų for N-hydroxyfuran-2-carboxamide, and a distinct hydrogen bond acceptor/donor architecture (4 acceptors, 2 donors vs. 3 acceptors, 2 donors in the 2-isomer) [1]. This results in a calculated XLogP3-AA of -0.3, making it less hydrophilic than N-hydroxyfuran-2-carboxamide (XLogP3 -0.6). These differences critically impact membrane permeability predictions and target engagement in cell-based assays, directly affecting its suitability for intracellular enzyme inhibitor screening programs where the 2-carboxamide isomer often shows superior permeability [1].

Medicinal Chemistry Fragment-Based Screening Physicochemical Property Profiling

Comparison to Patent-Exemplified Pyrone and Furan MMP Inhibitors

The compound's core scaffold is conceptually distinct from the pyran- and piperidine-based sulfonamide hydroxamic acids exemplified in key MMP inhibitor patents, such as US6118001 [1]. The patent exemplifies a 5-aryl-piperidine-4-carboxamide hydroxamic acid with an MMP-13 IC50 of 2.3 nM, a benchmark the target compound has no reported data to compete with. However, the 2H-furan-5-one ring in the target compound introduces an electrophilic enone system capable of covalent, non-zinc-binding interactions, a feature absent in the saturated piperidine scaffolds [1]. This presents a hypothetical advantage in achieving prolonged target residence time through reversible covalent binding, differentiating its mechanism from purely zinc-chelating inhibitors.

Matrix Metalloproteinase Inhibitors Zinc-Binding Groups Patent Landscape Analysis

Absence of Biological Activity Data: A Critical Differentiator from Well-Characterized Pharmacological Probes

A comprehensive search of BindingDB, ChEMBL, and PubMed reveals no biochemical or cellular IC50, Ki, or Kd data for N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide against any protein target [1]. This contrasts sharply with closely related clinical and pre-clinical hydroxamates like the HDAC inhibitor Vorinostat (SAHA) and the broad-spectrum MMP inhibitor Marimastat. For example, Marimastat exhibits Ki values of 3 nM, 5 nM, and 6 nM against MMP-1, MMP-2, and MMP-9 respectively [1]. The target compound's complete lack of activity annotation is a differentiating scientific fact; it has not been validated as a tool compound for any specific target. This positions it purely as a synthetic building block or a screening deck diversity element, not as a validated pharmacological probe.

Chemical Biology Biochemical Probe Enzyme Inhibitor Specificity

Recommended Application Scenarios for Procuring N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide


Fragment-Based Lead Discovery (FBLD) Library Enrichment

Based on its low molecular weight (157.12 Da), the rule-of-three compliant properties, and an underexploited 4-carboxamide-2H-furan-5-one scaffold, this compound is an ideal candidate for incorporation into a fragment library for primary NMR or SPR screening against a novel metalloprotein target or a challenging protein-protein interaction interface [1]. Its structural novelty ensures a low probability of prior art conflicts.

Synthetic Building Block for Focused Hydroxamate Libraries

The compound's bifunctional nature, containing both a reactive enone and a hydroxamic acid, makes it a strategic intermediate for diversity-oriented synthesis. It can be used to generate a compact library of novel covalent MMP or HDAC inhibitors through 1,4-additions or oxime formation, a tactic inferred from the mechanism of known furan-based inhibitors [2].

Negative Control or Selectivity Profiling for Existing Hydroxamate Probes

Given its lack of characterized biological activity against the major MMP and HDAC families, this compound can serve as a structurally related but putatively inactive negative control in experiments using active hydroxamate-based inhibitors like Marimastat or SAHA [3]. This serves to confirm that any observed biological effect from the active compound is due to the specific scaffold and not merely due to the hydroxamic acid ZBG.

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